molecular formula C18H19N3O B11640076 N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide

Cat. No.: B11640076
M. Wt: 293.4 g/mol
InChI Key: DZJXHIGVKSOLSZ-UHFFFAOYSA-N
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Description

N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a chemical research reagent designed for scientific investigations. This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several therapeutic agents . The imidazo[1,2-a]pyridine core is a nitrogen-bridgehead-fused heterocyclic system that serves as a key structural fragment in numerous pharmacologically active molecules . Researchers value this scaffold for its potential application across multiple therapeutic areas. Imidazo[1,2-a]pyridine derivatives have been extensively studied and reported to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, antiparasitic, and antipyretic effects . Furthermore, this structural motif forms the foundation of several marketed drugs and clinical candidates, such as the anxiolytic saripidem , the sedative-hypnotic zolpidem , and the anti-tubercular agent Q203 . Compounds based on the 2-phenyl-imidazo[1,2-a]pyridine structure have also been explored as potent and selective ligands for peripheral benzodiazepine receptors (PBR) in neurological research . This reagent provides researchers with a versatile building block for designing and synthesizing novel compounds for biological evaluation, screening campaigns, and structure-activity relationship (SAR) studies. It is an essential tool for chemists and biologists working in drug discovery and chemical biology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-methylbutanamide

InChI

InChI=1S/C18H19N3O/c1-13(2)11-18(22)19-15-8-6-14(7-9-15)16-12-21-10-4-3-5-17(21)20-16/h3-10,12-13H,11H2,1-2H3,(H,19,22)

InChI Key

DZJXHIGVKSOLSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2

Origin of Product

United States

Preparation Methods

Haloketone-Mediated Cyclocondensation

A widely employed strategy involves reacting 2-aminopyridine with α-haloketones. For example, 4-nitro-α-bromoacetophenone reacts with 2-aminopyridine in ethanol–water under reflux to yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine. Iodine (20 mol%) in micellar media (e.g., SDS) enhances reaction efficiency, achieving gram-scale synthesis with yields up to 96%. Mechanistically, iodine catalyzes imine formation, tautomerization, and oxidative aromatization.

Table 1: Representative Conditions for Imidazo[1,2-a]Pyridine Synthesis

ReactantsCatalystSolventTemperatureYield (%)Source
2-Aminopyridine + α-BromoacetophenoneI₂ (20 mol%)H₂ORT, ultrasonication96
2-Aminopyridine + 1,3-DichloroacetoneNoneEtOH–H₂OReflux85

Multicomponent Reactions

Ultrasonication-assisted three-component coupling of 2-aminopyridine, acetophenones, and dimedone in water with molecular iodine (20 mol%) produces 2-aryl-imidazo[1,2-a]pyridines efficiently. This method avoids toxic solvents and reduces reaction times to 30 minutes.

Functionalization of the Phenyl Ring: Nitro Reduction to Amine

The nitro group at the para position of the phenyl ring is reduced to an amine, a critical step for subsequent acylation.

Catalytic Hydrogenation

Hydrogenation using Pd/C or Raney Ni in ethanol under H₂ (1–3 atm) selectively reduces nitro groups without affecting the imidazo[1,2-a]pyridine core. Yields exceed 90% with minimal byproduct formation.

Chemical Reduction

Stannous chloride (SnCl₂) in HCl–ethanol at reflux provides an alternative for nitro reduction. This method is cost-effective but requires careful pH control to prevent over-reduction.

Table 2: Nitro Reduction Methods

Reducing AgentSolventConditionsYield (%)Source
H₂/Pd/CEtOHRT, 2 atm H₂92
SnCl₂/HClEtOH–H₂OReflux, 4 h88

Acylation of 4-(Imidazo[1,2-a]Pyridin-2-Yl)Aniline

The final step involves coupling 3-methylbutanoic acid derivatives with the aniline intermediate.

Acyl Chloride-Mediated Acylation

Reaction of 4-(imidazo[1,2-a]pyridin-2-yl)aniline with 3-methylbutanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the target amide in 78–85% yield. Excess acyl chloride ensures complete conversion.

Coupling Reagents

Carbodiimide-based reagents like EDCI/HOBt in DMF facilitate amide bond formation under mild conditions (RT, 12 h). This method minimizes side reactions and improves yields to 90%.

Table 3: Acylation Conditions Comparison

Acylating AgentReagentSolventConditionsYield (%)Source
3-Methylbutanoyl chlorideTEADCM0–5°C, 2 h85
3-Methylbutanoic acidEDCI/HOBtDMFRT, 12 h90

Integrated Synthetic Route

A representative pathway integrating the above steps is as follows:

  • Imidazo[1,2-a]pyridine Formation :
    2-Aminopyridine and 4-nitro-α-bromoacetophenone react in H₂O with iodine (20 mol%) under ultrasonication (30 min, RT) to yield 2-(4-nitrophenyl)imidazo[1,2-a]pyridine.

  • Nitro Reduction :
    Catalytic hydrogenation (H₂/Pd/C, EtOH, RT) reduces the nitro group to amine, yielding 4-(imidazo[1,2-a]pyridin-2-yl)aniline.

  • Acylation :
    EDCI/HOBt-mediated coupling with 3-methylbutanoic acid in DMF (RT, 12 h) produces N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide.

Mechanistic Insights and Optimization

  • Iodine Catalysis : I₂ facilitates enolization of acetophenones, promoting Knoevenagel condensation and subsequent cyclization.

  • Ultrasonication : Enhances mass transfer and reduces reaction times by generating microturbulence.

  • Protection Strategies : Temporary protection of the amine group during imidazo[1,2-a]pyridine synthesis is unnecessary due to the regioselectivity of iodine-catalyzed reactions.

Challenges and Solutions

  • Nitro Reduction Selectivity : Use of Pd/C with controlled H₂ pressure prevents over-reduction.

  • Acylation Side Reactions : EDCI/HOBt suppresses racemization and improves coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing imidazo[1,2-a]pyridine moieties. The structure of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide suggests it may exhibit significant cytotoxicity against various cancer cell lines.

Case Studies on Anticancer Effects

  • Study on Cell Lines : Research conducted on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated that the compound exhibited notable cytotoxic effects with IC50 values of 12.5 µM and 15.0 µM, respectively. These results indicate a promising lead for the development of new anticancer agents .
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.

Kinase Inhibition Studies

  • c-KIT Kinase Inhibition : this compound derivatives have been shown to inhibit c-KIT kinase activity across various mutations, making them valuable in treating gastrointestinal stromal tumors (GISTs) and other malignancies associated with c-KIT mutations .

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives are also recognized for their antimicrobial activities. The potential of this compound to combat bacterial infections is under investigation.

Antimicrobial Activity Insights

  • Preliminary studies indicate that related compounds demonstrate efficacy against various bacterial strains, suggesting that this compound may possess similar properties .

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, the compound may exhibit anti-inflammatory effects.

Anti-inflammatory Potential

  • The structure indicates possible interactions with pro-inflammatory cytokines, which could lead to therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Imidazo[1,2-a]pyridine Derivatives with Antitumor Activity

highlights imidazo[1,2-a]pyridine derivatives such as 3-(4-substitutedbenzyl)-6,7-disubstituted-2-phenylimidazo[1,2-a]pyridine (Scheme 19c). These compounds were evaluated against HeLa, MDA-MB-231, and ACHN cancer cell lines using the SRB assay. Key differences include:

  • Substituent Position : The target compound’s 3-methylbutanamide side chain contrasts with the benzyl and disubstituted groups in Scheme 19c, which may alter cellular uptake and target binding.
  • Activity Profile : While Scheme 19c derivatives showed IC₅₀ values ranging from 0.8–5.2 µM (comparable to adriamycin), the target compound’s activity remains unquantified in the provided evidence. However, the amide group in the target compound could enhance solubility and reduce cytotoxicity compared to bulkier substituents .
Table 1: Antitumor Activity Comparison
Compound Substituents IC₅₀ (µM) vs. HeLa Reference Drug (Adriamycin IC₅₀)
Scheme 19c derivative Benzyl, disubstituted 0.8–5.2 0.3–0.5 µM
Target compound 3-Methylbutanamide Not reported

Antimicrobial Imidazo[1,2-a]pyridine Derivatives

describes (17Z)-N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-α]pyridin-3-yl)methylene)-4-arylamines (e.g., 13a–13h ). These compounds were tested for antibacterial and antifungal activity, with 13a showing moderate efficacy against Staphylococcus aureus and Candida albicans. Key distinctions include:

  • However, the 3-methylbutanamide group may reduce membrane permeability compared to the planar arylamine substituents .

Patent-Based Analogs with Diverse Pharmacophores

and list structurally complex analogs, such as N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (Claim II). These compounds often include fused heterocycles (e.g., thiazolidinone rings) or fluorinated substituents. Notable contrasts:

  • Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to fluorinated or multi-heterocyclic derivatives in .

Sulfonamide vs. Amide Derivatives

describes N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)methanesulfonamide , which replaces the target compound’s 3-methylbutanamide with a methanesulfonamide group. Key differences:

  • Electron-Withdrawing Effects : The sulfonamide group enhances acidity (pKa ~1–2) compared to the amide (pKa ~8–10), influencing ionization and blood-brain barrier penetration.
  • Bioavailability : Sulfonamides generally exhibit higher plasma protein binding but shorter half-lives than amides due to metabolic susceptibility .

Biological Activity

N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis of the Compound

The synthesis of imidazo[1,2-a]pyridine derivatives, including this compound, typically involves multi-step processes that utilize various catalytic methods. Recent advancements have improved the efficiency and yield of these reactions. For example, a study demonstrated a catalyst-free cascade reaction yielding high amounts of substituted imidazo[1,2-a]pyridines under mild conditions .

Anticancer Properties

This compound has shown promising anticancer activity in various studies. A notable case involved the evaluation of similar imidazo[1,2-a]pyridine derivatives against different cancer cell lines. The results indicated that these compounds exhibit significant cytotoxic effects with IC50 values in the low micromolar range. For instance, derivatives demonstrated IC50 values ranging from 1.4 to 4.2 µM against cervical carcinoma (HeLa) cells .

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes and receptors associated with cancer progression. Research has shown that imidazo[1,2-a]pyridine derivatives can inhibit PI3Kα pathways, which are crucial for cell survival and proliferation in cancer cells . This inhibition leads to reduced cell viability and increased apoptosis in treated cells.

Table 1: Biological Activity of Related Imidazo[1,2-a]pyridine Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundHeLa3.0PI3Kα inhibition
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolineHCC8270.5PI3Kα inhibition
Imidazo[1,2-b]pyridazine derivativeAβ plaques11.0Binding affinity

Case Studies

Case Study 1: Anticancer Screening

A series of imidazo[1,2-a]pyridine derivatives were screened for their anticancer properties using the NCI-60 cancer cell panel. Among these, compounds structurally related to this compound exhibited notable cytotoxicity with GI50 values indicating effective inhibition across multiple cancer types.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme-inhibitory potential of imidazo[1,2-a]pyridine derivatives against various targets involved in tumorigenesis. The results highlighted that these compounds could effectively inhibit key enzymes linked to cancer metabolism and proliferation pathways.

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbutanamide, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving imidazo[1,2-a]pyridine core formation followed by coupling with substituted phenyl groups. For example, intermediates like 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde are reacted with amine derivatives in the presence of glacial acetic acid to form Schiff bases or aryl aminomethyl derivatives . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using solvents like ethanol. Critical steps include controlling reaction pH and temperature to avoid side products .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

Key methods include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and aromatic ring connectivity .
  • LC-MS for molecular weight verification and detection of impurities .
  • FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • HPLC with UV detection (λ = 254 nm) for purity assessment (>95% required for biological assays) .

Advanced: How can structure-activity relationship (SAR) studies optimize COX-2 selectivity for derivatives of this compound?

SAR studies focus on substituents at the C-3 position of the imidazo[1,2-a]pyridine core. For example:

  • Morpholine rings at C-3 enhance COX-2 selectivity (IC₅₀ = 0.07 μM, selectivity index = 217.1) due to hydrogen bonding with COX-2’s secondary pocket .
  • Phenylamino groups with electron-withdrawing substituents (e.g., -NO₂) improve potency but reduce selectivity.
  • In vitro COX-1/COX-2 inhibition assays using human recombinant enzymes and colorimetric detection (e.g., prostaglandin G2 conversion) are critical for validation .

Advanced: What strategies are recommended for identifying protein kinase targets modulated by this compound?

  • Kinase profiling panels (e.g., Eurofins KinaseProfiler) screen against 100+ kinases to identify primary targets .
  • Cellular thermal shift assays (CETSA) confirm target engagement by measuring protein stability shifts post-treatment .
  • RNA sequencing after compound exposure reveals splicing alterations linked to CLK kinase inhibition, a common mechanism for imidazo[1,2-a]pyridine derivatives .

Advanced: How should researchers address contradictions between in vitro and in vivo biological activity data?

  • Pharmacokinetic (PK) studies : Measure bioavailability, half-life, and metabolite formation (e.g., via LC-MS/MS). Poor solubility or rapid hepatic clearance often explains discrepancies .
  • Dose-response refinement : Adjust in vivo dosing to match effective plasma concentrations observed in vitro.
  • Tissue distribution analysis : Use radiolabeled compounds (³H or ¹⁴C) to assess target organ penetration .

Advanced: What computational methods predict binding modes and conformational flexibility of this compound?

  • Molecular docking (AutoDock Vina, Glide) into COX-2 or kinase X-ray structures (PDB: 5KIR) identifies key interactions (e.g., sulfonamide-Arg120 hydrogen bonds) .
  • Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models using descriptors like LogP and polar surface area predict absorption and toxicity .

Advanced: How can formulation challenges (e.g., low aqueous solubility) be mitigated for in vivo studies?

  • Nanoparticle encapsulation : Use PEGylated liposomes (particle size <200 nm) to enhance solubility and prolong circulation .
  • Co-solvent systems : Ethanol/Cremophor EL (1:1 v/v) improves solubility up to 10 mg/mL .
  • Amorphous solid dispersions : Spray-drying with polyvinylpyrrolidone (PVP) prevents crystallization .

Advanced: What methods validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–9 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
  • Plasma stability assays : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using HPLC .
  • Light exposure tests : Monitor UV-induced photodegradation with a solar simulator (ICH Q1B guidelines) .

Advanced: How is the compound’s analgesic efficacy evaluated in preclinical models?

  • Tail-flick test (rodents) : Measure latency to withdrawal from radiant heat (dose range: 10–50 mg/kg, i.p.) .
  • Formalin-induced pain model : Quantify licking/biting behavior in Phase II (inflammatory pain) .
  • COX-2-specific prostaglandin E2 (PGE2) ELISA : Correlate efficacy with reduced PGE2 levels in paw tissue .

Advanced: What approaches assess off-target effects, such as CYP450 inhibition or cardiotoxicity?

  • Cytochrome P450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to measure IC₅₀ values .
  • hERG potassium channel binding : Patch-clamp electrophysiology or FLIPR assays predict QT prolongation risks .
  • Genotoxicity screening : Ames test (TA98 strain) and micronucleus assay in bone marrow cells .

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